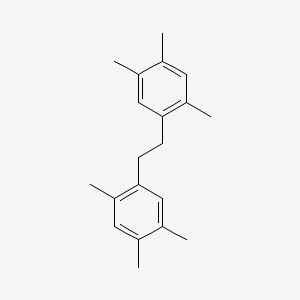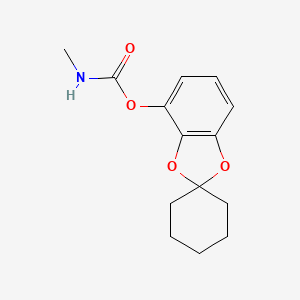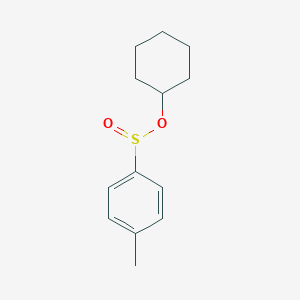![molecular formula C11H11NO3 B14704790 2-[(Phenylacetyl)amino]prop-2-enoic acid CAS No. 25637-52-9](/img/structure/B14704790.png)
2-[(Phenylacetyl)amino]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylacetyl)amino]prop-2-enoic acid, also known as 2-[(2-phenylacetyl)amino]prop-2-enoic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of propenoic acid and features a phenylacetyl group attached to the nitrogen atom of the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylacetyl chloride and an amino acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylacetyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylacetyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(Phenylacetyl)amino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Phenylacetyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylacetamidoacrylic acid
- N-(Phenylacetyl)dehydroalanine
- 2-(2-Phenyl-acetylamino)-acrylic acid
Uniqueness
2-[(Phenylacetyl)amino]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both a phenylacetyl group and a propenoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
25637-52-9 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)(H,14,15) |
InChI Key |
QTUUGYIIIZKFQR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



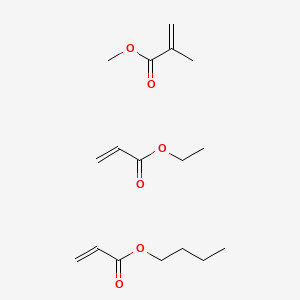

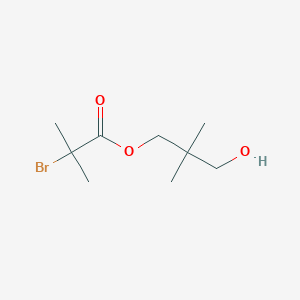
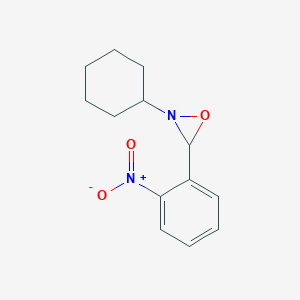

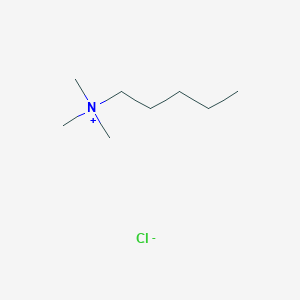
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


